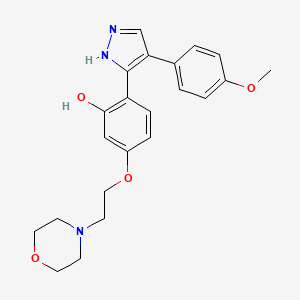

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Description

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-27-17-4-2-16(3-5-17)20-15-23-24-22(20)19-7-6-18(14-21(19)26)29-13-10-25-8-11-28-12-9-25/h2-7,14-15,26H,8-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDGGSDXLVCXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxyphenyl and morpholinoethoxy groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

Substitution: The phenolic and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Phenol Derivatives

Key Observations:

Substituent Diversity: The target compound’s 2-morpholinoethoxy group distinguishes it from analogs with simpler alkyl/aryl ethers (e.g., allyloxy in or nitrobenzyloxy in ). Morpholine’s tertiary amine may improve aqueous solubility and target engagement compared to non-polar groups like tert-butyl . Methoxyphenyl is a common motif across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .

Biological Activity Trends: Phenolic hydroxyl groups are critical for hydrogen bonding in antimicrobial and anti-inflammatory activities. Alkylation/etherification (e.g., morpholinoethoxy in the target compound) may alter bioavailability or target selectivity.

Key Observations:

- Pyrazole-phenol cores are typically synthesized via cyclization reactions (e.g., diketone + hydrazine), with yields ranging 42–70% .

Computational and Crystallographic Data

- SHELX Software: Widely used for refining crystal structures of pyrazole derivatives, including hydrogen-bonding networks critical for stability and activity . For example, the crystal structure of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol reveals intramolecular O–H···N hydrogen bonds stabilizing the planar conformation .

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol has garnered attention in recent years due to its potential biological activities. This article examines its synthesis, biological effects, and mechanisms of action, supported by diverse studies and findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically yields high purity and is confirmed using techniques such as NMR and mass spectrometry. Detailed synthetic routes and conditions can be found in various studies, illustrating the versatility of the compound's structure.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | G2/M phase arrest |

| A549 (Lung Cancer) | 18 | Caspase activation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vivo studies using animal models of inflammation showed a reduction in inflammatory markers such as TNF-alpha and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models, highlighting its potential as a therapeutic agent for cancer treatment.

- Anti-inflammatory Study : Research conducted by Abdel-Wahab et al. demonstrated that the compound significantly reduced paw edema in rats, indicating its effectiveness in mitigating inflammation.

- Antimicrobial Research : A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains, revealing promising results that support further exploration for clinical applications.

Q & A

What are the key considerations for optimizing the synthesis of this compound to improve yield?

The synthesis involves a multi-step process, including the Baker-Venkataram rearrangement and cyclization with phenyl hydrazine under reflux conditions . Key factors affecting yield include:

- Solvent system : A mixture of absolute ethanol and glacial acetic acid (3:1 ratio) is critical for facilitating cyclization .

- Reaction time : Extended reflux durations (e.g., 7 hours) are required but may lead to side products; monitoring via TLC is recommended .

- Purification : Dry silica gel column chromatography followed by recrystallization in ethanol yields 45% purity. Alternative methods, such as gradient HPLC, could enhance purity .

How can the molecular geometry of this compound be characterized, and what structural features influence its bioactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

- Dihedral angles : The pyrazole ring forms angles of 16.83°, 48.97°, and 51.68° with methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively, influencing steric interactions .

- Hydrogen bonding : An O–H⋯N bond stabilizes crystal packing, which may correlate with intermolecular interactions in biological systems .

- Morpholinoethoxy side chain : The flexible ether linkage and morpholine ring could enhance solubility and target binding .

What methodological approaches are recommended for assessing its anti-inflammatory or antipruritic activity?

- In vitro assays : Use lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) inhibition assays to evaluate anti-inflammatory potential, as seen in structurally similar pyrazoles .

- In vivo models : Murine models (e.g., carrageenan-induced paw edema) can validate efficacy. Dose-response studies should account for the morpholinoethoxy group’s pharmacokinetic effects .

- Control compounds : Compare with known inhibitors (e.g., indomethacin) to contextualize potency .

How can computational modeling enhance understanding of its target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors like serotonin or histamine receptors, leveraging the compound’s planar pyrazole core and hydrogen-bonding capacity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for interaction .

- Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) .

How should researchers address contradictions in reported bioactivity data across studies?

- Structural validation : Confirm batch purity via SC-XRD or NMR to rule out synthetic byproducts .

- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations .

- SAR analysis : Compare with analogs (e.g., 4-(4-methoxyphenyl)-1H-pyrazole derivatives) to isolate functional group contributions .

What advanced purification techniques are suitable for isolating this compound from complex mixtures?

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) for high-resolution separation .

- Countercurrent chromatography : A solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) may improve recovery of polar derivatives .

- Crystallization optimization : Screen solvents (e.g., DMSO/ethanol mixtures) to enhance crystal quality for SC-XRD .

What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Deuterated solvents : Use DMSO-d6 for NMR to improve signal resolution and identify impurities .

- 2D NMR techniques : HSQC and HMBC can assign ambiguous protons and carbons, particularly around the morpholinoethoxy group .

- Reference libraries : Cross-check with databases (e.g., SDBS) for pyrazole derivatives to validate assignments .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-methoxyphenyl position to enhance binding .

- Side chain variation : Replace morpholinoethoxy with piperazinyl or thiomorpholine groups to modulate solubility and target selectivity .

- Bioisosteres : Substitute the phenolic -OH with a methylsulfonyl group to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.